molecular formula C14H9ClO3 B375530 (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate CAS No. 34752-56-2

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate

Cat. No.: B375530
CAS No.: 34752-56-2
M. Wt: 260.67g/mol
InChI Key: OKDFZAFEHHAKMT-UHFFFAOYSA-N
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Description

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is an organic compound that features a cycloheptatriene ring fused with a 4-chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 4-chlorobenzoic acid under specific conditions. One common method includes the use of a catalyst such as rhodium trifluoroacetate to facilitate the reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate group, which imparts distinct chemical and physical properties

Properties

CAS No.

34752-56-2

Molecular Formula

C14H9ClO3

Molecular Weight

260.67g/mol

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate

InChI

InChI=1S/C14H9ClO3/c15-11-8-6-10(7-9-11)14(17)18-13-5-3-1-2-4-12(13)16/h1-9H

InChI Key

OKDFZAFEHHAKMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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